![molecular formula C7H13NO2 B2558031 (4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol CAS No. 2385260-81-9](/img/structure/B2558031.png)

(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

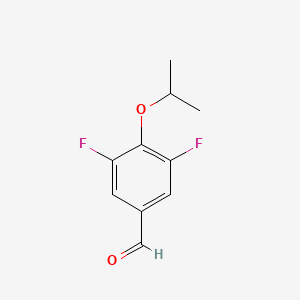

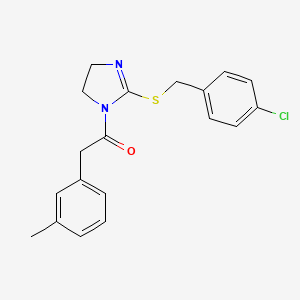

“(4-Amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol” is a chemical compound with the CAS Number: 2385260-81-9 . It has a molecular weight of 143.19 and its IUPAC name is the same as the given name .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Scientific Research Applications

Catalytic Oxidation of Cyclohexene

Catalytic oxidation of cyclohexene can lead to various products with different oxidation states and functional groups, such as 7-oxabicyclo[4.1.0]heptane, demonstrating the compound's relevance in the chemical industry for synthesizing intermediates. Advances in selective oxidation of cyclohexene have significant implications for both academic and industrial applications, highlighting the synthetic value of controlled oxidation reactions (Cao et al., 2018).

Methacarn Fixation in Tissue Analysis

Methacarn (methanol-Carnoy) fixation has shown promise in preserving tissue integrity for microscopic analysis, demonstrating little to no shrinkage compared to other fixatives. This method is notable for its ability to maintain helical proteins in myofibrils and collagen, offering insights into tissue structure and pathology (Puchtler et al., 1970).

Atmospheric Impact of Methanol

Methanol plays a role in atmospheric chemistry, acting as a precursor for formaldehyde and affecting air quality and climate. Understanding the sources, sinks, and atmospheric concentrations of methanol is crucial for environmental science, especially regarding its biogenic emission and uptake by plants, which contributes to the global methanol budget (Seco et al., 2007).

Methanol Synthesis and Applications

Methanol synthesis through catalytic processes, including steam reforming and oxidation reactions, underscores its importance as a basic chemical with applications in energy, industry, and as an alternative fuel. The development of efficient catalysts and reactor technologies for methanol production is a key area of research with implications for sustainable energy solutions (Cybulski, 1994).

Methanol in Internal Combustion Engines

Exploring methanol as a fuel for internal combustion engines, including its blending with diesel, biodiesel, and ethanol, offers insights into improving performance, reducing emissions, and enhancing combustion characteristics. The role of methanol in achieving cleaner combustion and its potential as a sustainable energy carrier are critical for advancing automotive technologies (Pandey, 2022).

Safety and Hazards

Future Directions

properties

IUPAC Name |

(4-amino-2-oxabicyclo[2.2.1]heptan-1-yl)methanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-1-2-7(3-6,4-9)10-5-6/h9H,1-5,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICWZPFAWMWQECW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(CC1(CO2)N)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

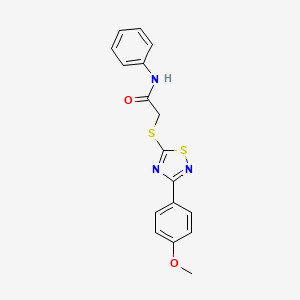

![4-[Methyl(phenyl)amino]benzene-1-carboximidamide hydrochloride](/img/structure/B2557952.png)

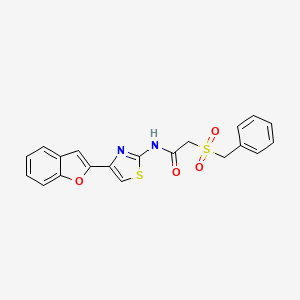

![(Z)-2-Cyano-3-[3-(5-methylfuran-2-yl)-1-phenylpyrazol-4-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2557957.png)

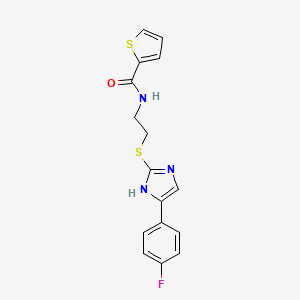

![1-(3-chloro-4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2557959.png)

![(2S,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylic acid](/img/structure/B2557962.png)

![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]pyridine-3-sulfonamide](/img/structure/B2557965.png)

![N-(4-chlorophenyl)-3-[1-(4-fluorophenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B2557969.png)